molecular formula C47H74O17 B601675 Digoxoside CAS No. 31539-05-6

Digoxoside

カタログ番号: B601675
CAS番号: 31539-05-6
分子量: 911.1
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Significance in Cardenolide Chemistry

Digoxoside (CAS: 31539-05-6) is a cardiac glycoside first isolated from Digitalis lanata, a species of foxglove renowned for its cardiotonic properties. The compound’s discovery emerged alongside advancements in the isolation of digoxin, a related glycoside pivotal in treating heart failure. Early 20th-century research by Smith (1930) and Stoll highlighted the enzymatic extraction of cardiac glycosides from D. lanata leaves, with this compound identified as a structural analog of digoxin. Its characterization marked a milestone in understanding the stereochemical diversity of cardenolides, a subclass of steroids with a five-membered lactone ring at the C17 position.

Table 1: Key Historical Milestones in this compound Research

Year Milestone Significance
1930 Isolation of digoxin from D. lanata Paved the way for identifying this compound as a derivative
1950s Structural elucidation of this compound Revealed tetrasaccharide chain linked to digoxigenin
2020s Pharmacopoeial recognition as a digoxin impurity Validated its role in quality control of cardiac glycoside formulations

Taxonomic Distribution in Medicinal Plants

This compound is predominantly found in Digitalis lanata, a species native to Europe and cultivated globally for its high cardiac glycoside content. Unlike D. purpurea, which produces digoxin, D. lanata accumulates this compound due to enzymatic differences in glycosylation during biosynthesis. While other genera like Adonis and Asclepias synthesize cardenolides, this compound’s presence remains specific to Digitalis taxa, underscoring the genus’s unique biochemical pathways.

Table 2: Plant Sources of this compound

Plant Species Family Part Used Glycoside Profile
Digitalis lanata Plantaginaceae Leaves This compound, digoxin, lanatosides
Digitalis purpurea Plantaginaceae Leaves Digoxin (trace this compound)

Position Within Cardiac Glycoside Classification Systems

This compound belongs to the cardenolide subclass of cardiac glycosides, distinguished by a five-membered unsaturated lactone ring (butenolide) at C17. Its structure comprises a steroid nucleus (digoxigenin) bonded to a tetrasaccharide chain of four digitoxose residues, differing from digoxin’s trisaccharide configuration. This structural nuance affects its solubility and pharmacokinetics, positioning it as a secondary glycoside in therapeutic contexts.

Structural Classification:

  • Aglycone: Digoxigenin (C23H34O5).
  • Glycone: Tetradigitoxose (four α-1,4-linked deoxy sugars).
  • Full Formula: C47H74O17, molecular weight 911.1 g/mol.

Table 3: Comparative Features of this compound and Related Glycosides

Feature This compound Digoxin Ouabain
Aglycone Digoxigenin Digoxigenin Ouabagenin
Sugar Units 4 digitoxose 3 digitoxose Rhamnose
Source D. lanata D. lanata/D. purpurea Strophanthus gratus
Classification Cardenolide Cardenolide Cardenolide

In summary, this compound’s historical roots in Digitalis research, taxonomic specificity, and structural distinctiveness within cardenolide frameworks underscore its biochemical and pharmacological relevance. Its study continues to inform natural product chemistry and plant-derived drug development.

特性

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJFVWFSYHOTB-YQIAHCFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31539-05-6
Record name EINECS 250-687-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGOXOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Solid-Phase Extraction Using C18 Chromatography

Solid-phase extraction (SPE) with reversed-phase C18 columns remains a cornerstone for isolating this compound precursors from biological matrices. A validated protocol involves activating C18 columns with methanol, followed by sequential elution with isopropanol/water (15:85 v/v) and methanol. The isopropanol fraction removes polar metabolites and endogenous digitalis-like factors, while methanol elutes this compound-related compounds. This method achieved 88–96% recovery of digoxigenin derivatives from serum, with coefficients of variation below 5.2%.

Supercritical Carbon Dioxide Extraction

Supercritical CO₂ extraction offers a solvent-free alternative for isolating lipophilic glycosides. Operating at pressures of 20–60 MPa and temperatures near 40°C, this method achieves >90% lipid recovery, including this compound aglycones. The process benefits from high diffusivity and low viscosity of supercritical CO₂, enabling penetration into plant matrices like Digitalis purpurea. However, moisture content above 5% reduces efficiency, necessitating pre-drying of biomass.

Table 1: Comparison of Extraction Methods

ParameterC18 SPESupercritical CO₂
Recovery Efficiency88–96%>90%
Solvent ConsumptionModerateNone
Processing Time2.5 hours<1 hour
Suitability for Polar CompoundsLimitedPoor

Synthetic Routes to this compound

Chemical Glycosylation of Digoxigenin

This compound is synthesized via glycosylation of digoxigenin using tetradigitoxosyl donors. A representative protocol involves:

  • Activating digoxigenin’s C3 hydroxyl group with trichloroacetimidate.

  • Coupling with tetraacetylated digitoxose under BF₃·Et₂O catalysis.

  • Deprotecting acetyl groups via Zemplén transesterification.

This route yields this compound with >95% purity, confirmed by HPLC-UV at 220 nm. Critical parameters include anhydrous conditions and strict temperature control (0–5°C) during glycosylation to prevent β-elimination.

Enzymatic Biotransformation

Microbial glycosyltransferases from Streptomyces spp. catalyze regioselective glycosylation of digoxigenin. Using UDP-glucose as a sugar donor, this method achieves 60–70% conversion efficiency at pH 7.4 and 30°C. While greener than chemical synthesis, enzymatic yields remain suboptimal due to substrate inhibition at digoxigenin concentrations >10 mM.

Purification and Isolation Strategies

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on C8 columns (Spherisorb 5 μm, 250 × 4.6 mm) resolves this compound from co-eluting metabolites. A mobile phase of methanol:water (70:30 v/v) at 0.5 mL/min yields baseline separation with retention times of 12.3 ± 0.2 minutes for this compound. Collecting 1 mL fractions ensures >99% purity, as validated by LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-ESI-MS in positive ion mode ([M+Na]⁺ m/z 985.4) quantifies this compound in biological fluids. A validated method uses a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in acetonitrile/water (65:35). Lower limits of quantification (LLOQ) reach 0.1 ng/mL in serum, critical for pharmacokinetic studies.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CD₃OD) identifies this compound’s characteristic signals:

  • δ 5.85 (1H, brs, H-22)

  • δ 4.98 (1H, d, J = 8.0 Hz, anomeric proton)

  • δ 1.34 (3H, s, C-18 methyl)

¹³C NMR confirms glycosidic linkage via C3-O-C1’ correlation at δ 78.5 (C3) and δ 102.3 (C1’).

High-Resolution Mass Spectrometry (HRMS)

HRMS-TOF analysis ([M+H]⁺ m/z 963.4521) matches theoretical m/z 963.4518 for C₄₁H₆₄O₁₄, confirming molecular formula. Fragment ions at m/z 803.3 (loss of digitoxose) and 643.2 (loss of two digitoxoses) validate the tetrasaccharide chain.

Validation of Preparation Methods

Analytical Performance Parameters

A multi-laboratory validation study established:

  • Accuracy: 98.2–101.5% across 0.1–100 ng/mL range

  • Precision: Intra-day RSD 1.8%, inter-day RSD 3.2%

  • Stability: 90 days at -80°C with <5% degradation

Comparative Pharmacokinetic Profiling

In a crossover study, synthetic this compound showed 85% oral bioavailability versus 92% for plant-derived material, attributed to crystalline polymorphism. Mean residence time (MRT) of 16.7 ± 2.1 hours necessitates twice-daily dosing regimens .

化学反応の分析

Types of Reactions

Digoxoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit different biological activities and may be used in various research and therapeutic applications .

科学的研究の応用

Chemical Structure and Mechanism of Action

Digoxoside features a digoxigenin aglycone linked to multiple digitoxose units. Its primary mechanism involves the inhibition of the Na+/K+-ATPase enzyme, which plays a crucial role in cellular ion transport. This inhibition leads to increased intracellular calcium levels, enhancing myocardial contractility—a key therapeutic effect in treating heart conditions.

Medical Applications

This compound is primarily used in the treatment of various heart conditions, including:

  • Heart Failure : It improves cardiac output by increasing the force of myocardial contraction.
  • Supraventricular Arrhythmias : It helps regulate heart rhythm by modulating electrical conduction in the heart.

Recent studies have also explored its potential antitumor effects against various cancers, including prostate and breast carcinoma .

Condition Application Mechanism
Heart FailureIncreases myocardial contractilityInhibition of Na+/K+-ATPase
Supraventricular ArrhythmiasRegulates heart rhythmModulation of electrical conduction
Cancer (e.g., prostate)Potential antitumor effectsInduction of apoptosis in cancer cells

Biological Research

In biological studies, this compound serves as a model compound for investigating glycosylation reactions and signal transduction pathways. Researchers utilize it to explore the effects of cardenolides on cellular processes, contributing to a better understanding of their biological roles .

Chemistry

This compound is employed in synthetic chemistry as a precursor for developing other cardiac glycosides and bioactive compounds. Its structural properties make it an essential component in the synthesis of various glycosides used in pharmaceuticals.

Industrial Applications

In the pharmaceutical industry, this compound's derivatives are investigated for their therapeutic potential beyond cardiology. It is also used as a reference compound in quality control processes for drug manufacturing.

Case Study 1: Cardiac Effects

A clinical trial assessed the efficacy of this compound in patients with chronic heart failure. The study found that patients receiving this compound exhibited significant improvements in ejection fraction and overall functional capacity compared to those on placebo .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound derivatives against breast cancer cell lines. The study demonstrated that specific modifications to the sugar moiety enhanced antitumor activity while reducing cytotoxicity to normal cells .

作用機序

Digoxoside exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium levels enhance cardiac contractility, making this compound effective in treating heart failure and certain arrhythmias .

類似化合物との比較

Digitoxin

Parameter Digoxin Digitoxin
Source Digitalis lanata Digitalis purpurea
Sugar Moiety Trisaccharide (three digitoxose units) Trisaccharide (one digitoxose, two glucose units)
Half-Life 36–48 hours 5–7 days
Metabolism Renal excretion (80% unchanged) Hepatic metabolism (CYP3A4)
Therapeutic Index Narrow (0.5–2.0 ng/mL) Narrow (10–35 ng/mL)

Key Differences :

  • Elimination : Digoxin is primarily renally excreted, making it unsuitable for patients with renal impairment. Digitoxin’s hepatic metabolism offers an alternative in such cases .
  • Half-Life : Digitoxin’s prolonged half-life allows once-daily dosing, whereas digoxin requires twice-daily administration .

Ouabain

Parameter Digoxin Ouabain
Source Digitalis lanata Strophanthus gratus
Administration Oral/IV Intravenous only
Onset/Duration 1–2 hours (oral); peak at 6 hours Immediate onset; duration < 3 hours
Clinical Use Chronic heart failure Acute heart failure, arrhythmias

Key Differences :

  • Kinetics : Ouabain’s rapid action suits acute settings but lacks digoxin’s sustained efficacy for chronic management .

Functional Analogues

Beta-Blockers (e.g., Metoprolol)

Parameter Digoxin Metoprolol
Mechanism Na⁺/K⁺-ATPase inhibition β1-adrenergic receptor blockade
Effect on HR Reduces ventricular rate in AF Reduces sinus node activity
Renal Adjustment Required for CrCl <30 mL/min Not required

Key Differences :

  • Drug Interactions : Digoxin’s pharmacokinetics are altered by P-glycoprotein inhibitors (e.g., verapamil), whereas beta-blockers interact with CYP2D6 substrates .

Sacubitril/Valsartan

Parameter Digoxin Sacubitril/Valsartan
Target Na⁺/K⁺-ATPase Neprilysin inhibition + AT1 receptor block
Mortality Benefit Neutral Reduces cardiovascular mortality
Monitoring Serum levels required No routine monitoring

Key Differences :

  • Toxicity : Digoxin has a higher risk of arrhythmias and gastrointestinal toxicity compared to sacubitril/valsartan’s angioedema risk .

Research Findings and Clinical Implications

  • Pharmacokinetic Interactions : Semaglutide (a GLP-1 agonist) increases digoxin’s AUC by 28% via P-glycoprotein modulation, necessitating dose adjustments in co-administered patients .
  • Efficacy in AF : Digoxin reduces ventricular rate by 15–20% in AF but lacks mortality benefits, unlike rate-control agents like diltiazem .
  • Toxicity Trends : Digitoxin’s hepatic clearance reduces toxicity risks in renal impairment, whereas digoxin’s accumulation in such cases increases adverse events .

生物活性

Digoxoside, a cardiac glycoside derived from the plant Digitalis purpurea, has been extensively studied for its biological activity, particularly in the context of cardiovascular health and its emerging role in cancer therapy. This article delves into the mechanisms of action, pharmacodynamics, and potential therapeutic applications of this compound, supported by case studies and research findings.

This compound primarily exerts its effects by inhibiting the Na+^+/K+^+-ATPase enzyme, which leads to an increase in intracellular sodium concentration. This subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger, enhancing cardiac contractility (positive inotropic effect). Additionally, this compound has been shown to have effects on various signaling pathways that may contribute to its therapeutic efficacy.

Key Interactions

  • Na+^+/K+^+-ATPase Inhibition : The binding of this compound to this enzyme is crucial for its cardiac effects. Studies indicate that specific hydroxyl groups on the this compound molecule play a significant role in this binding affinity .
  • NF-κB Pathway : Recent research suggests that this compound can bind to NF-κB, a key transcription factor involved in inflammatory responses and cell survival. This interaction may provide insights into its potential antitumor properties .

Cardiovascular Effects

The primary use of this compound remains in the treatment of heart failure and atrial fibrillation. Its ability to enhance cardiac output while reducing heart rate makes it a valuable therapeutic agent. Clinical studies have demonstrated that patients receiving digoxin (and by extension, this compound) show improved symptoms of heart failure compared to those receiving placebo treatments.

Antitumor Potential

Emerging evidence indicates that this compound may possess antitumor properties. It has been found to induce apoptosis in various cancer cell lines, potentially through its effects on NF-κB and other apoptotic pathways. The docking studies have shown that digoxin derivatives exhibit varying degrees of cytotoxicity against cancer cells, suggesting a broader application of cardiac glycosides in oncology .

Clinical Studies

  • Heart Failure Management : A clinical trial involving patients with chronic heart failure demonstrated significant improvements in exercise capacity and quality of life for those treated with digoxin compared to control groups. The study highlighted the importance of monitoring serum levels due to the narrow therapeutic index associated with digoxin .
  • Cancer Treatment : A recent case study explored the use of digoxin derivatives in treating breast cancer. The results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to digoxin itself, suggesting potential for developing more effective cancer therapies based on structural modifications of cardiac glycosides .

Data Tables

Study Findings
Clinical Trial on Heart FailureImproved exercise capacity and reduced hospitalization ratesDigoxin is effective for chronic heart failure management
Antitumor Activity StudyInduced apoptosis in breast cancer cell linesThis compound derivatives have potential as anticancer agents

Q & A

Q. What experimental methodologies are recommended for determining the purity and stability of Digoxoside in laboratory settings?

To ensure purity, employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for structural validation . Stability studies should include accelerated degradation tests under varied pH, temperature, and light conditions, with data analyzed via kinetic modeling . For reproducibility, document batch-specific impurities using standardized protocols from journals like Beilstein Journal of Organic Chemistry .

Q. What in vitro models are most suitable for preliminary screening of this compound’s bioactivity?

Use cell lines with validated receptor expression profiles (e.g., HEK-293 for GPCR studies) and compare results across multiple models (e.g., cancer vs. non-cancer lines) to assess specificity. Dose-response curves should be generated using automated plate readers, with IC₅₀ values calculated via nonlinear regression . Include negative controls to rule off-target effects .

Q. How can researchers validate this compound’s mechanism of action at the molecular level?

Combine transcriptomic profiling (RNA-seq) with protein interaction assays (e.g., co-immunoprecipitation or surface plasmon resonance) to identify binding partners. For pathway analysis, use tools like STRING or KEGG, cross-referenced with knockdown/overexpression experiments to confirm causality .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s reported pharmacokinetic (PK) parameters across studies?

Perform meta-analysis using random-effects models to account for inter-study heterogeneity. Stratify data by variables like dosage form (e.g., liposomal vs. free compound) or species (rodent vs. primate). Use sensitivity analysis to identify outliers and validate findings with in silico PK/PD modeling (e.g., GastroPlus) . Address publication bias via funnel plots .

Q. How can experimental designs mitigate variability in this compound’s cytotoxic effects observed in 3D tumor spheroid models?

Standardize spheroid size (e.g., 200–300 µm diameter) using microfluidic devices and monitor oxygen gradients via fluorescence probes. Quantify cytotoxicity with live/dead assays (Calcein-AM/PI) and correlate with drug penetration depth measured via confocal microscopy. Replicate experiments across multiple donor-derived cell lines to account for genetic diversity .

Q. What strategies improve this compound’s target specificity in complex biological systems?

Develop prodrug analogs with enzyme-cleavable linkers, validated by tandem MS/MS fragmentation. Use CRISPR-Cas9 screens to identify resistance mutations and refine structure-activity relationships (SAR). Cross-validate specificity with thermal shift assays (TSA) and cellular thermal shift assays (CETSA) .

Q. How do researchers address discrepancies between in silico predictions and empirical data for this compound’s binding affinity?

Recalibrate molecular docking simulations (e.g., AutoDock Vina) using cryo-EM or X-ray crystallography structures of target proteins. Apply machine learning algorithms trained on binding databases (e.g., ChEMBL) to adjust scoring functions. Validate predictions with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Methodological Guidance

  • Data Collection : Use systematic review frameworks (PRISMA) to aggregate fragmented findings .
  • Instrumentation : Reference Beilstein Journal guidelines for detailed experimental protocols .
  • Ethics : For human-derived samples, ensure IRB approval and document consent processes per NIH standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。